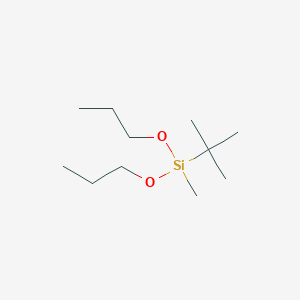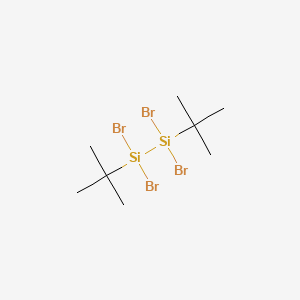
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランは、分子式C12H28Br4Si2の化学化合物です。これは、化学および産業のさまざまな分野で多様な用途で知られている有機ケイ素化合物の一種です。この化合物は、ジシラン骨格に結合した4つの臭素原子と2つのtert-ブチル基の存在によって特徴付けられます。
準備方法
合成経路および反応条件
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランの合成は、通常、1,2-ジ-tert-ブチルジシランの臭素化を伴います。この反応は、四塩化炭素(CCl4)などの不活性溶媒中、臭素(Br2)を臭素化剤として使用して行われます。反応条件は通常、ジシラン化合物の選択的臭素化を確実にするために、制御された温度を必要とします。
工業的製造方法
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器の使用と、高収率と最終製品の純度を実現するための反応パラメータの精密な制御が含まれます。臭素化反応は、過臭素化を防ぎ、目的の生成物が得られるように監視されます。
化学反応の分析
反応の種類
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、水酸化物(OH-)やアルコキシド(RO-)などの他の求核剤で置換できます。
還元反応: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、1,2-ジ-tert-ブチルジシランを形成するために還元できます。
酸化反応: この化合物の酸化は、ジシロキサンの形成につながる可能性があります。
一般的な試薬および条件
置換: 極性溶媒中の水酸化ナトリウム(NaOH)やtert-ブトキシカリウム(KOtBu)などの試薬。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
酸化: 過酸化水素(H2O2)またはその他の酸化剤。
生成される主な生成物
置換: ヒドロキシル化またはアルコキシ化されたジシランの形成。
還元: 1,2-ジ-tert-ブチルジシランの形成。
酸化: ジシロキサンの形成。
科学研究への応用
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランは、科学研究でいくつかの用途があります。
化学: 他の有機ケイ素化合物の合成のための前駆体として使用されます。また、ケイ素化合物を含む反応機構の研究にも使用されます。
生物学: 特に生体分子の修飾において、生物系での潜在的な使用について調査されています。
医学: その独特の化学的特性により、薬物送達システムでの潜在的な使用が検討されています。
産業: 特性が強化された特殊ポリマーや材料の製造に使用されています。
科学的研究の応用
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms involving silicon compounds.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランの作用機序は、その臭素原子がさまざまな求核剤または還元剤と相互作用することに関与しています。分子標的には、他の分子の求核部位が含まれており、置換反応または還元反応をもたらします。これらの反応に関与する経路は、通常、tert-ブチル基とジシラン骨格の電子効果と立体効果によって支配されます。
類似の化合物との比較
類似の化合物
1,1,2,2-テトラブロモエタン: 臭素含有量に関して類似していますが、ケイ素骨格はありません。
1,2-ジブロモ-1,1,2,2-テトラメチルジシラン: ケイ素骨格は似ていますが、臭素原子の数が少ない。
1,1,2,2-テトラクロロジシラン: ケイ素骨格は似ていますが、臭素原子ではなく塩素原子があります。
独自性
1,1,2,2-テトラブロモ-1,2-ジ-tert-ブチルジシランは、ジシラン骨格にtert-ブチル基と臭素原子の両方が存在することによってユニークです。この組み合わせは、明確な電子効果と立体効果を付与し、特定の合成用途や研究研究にとって貴重なものです。
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in terms of bromine content but lacks the silicon backbone.
1,2-Dibromo-1,1,2,2-tetramethyldisilane: Similar silicon backbone but with fewer bromine atoms.
1,1,2,2-Tetrachlorodisilane: Similar silicon backbone but with chlorine atoms instead of bromine.
Uniqueness
1,1,2,2-Tetrabromo-1,2-di-tert-butyldisilane is unique due to the presence of both tert-butyl groups and bromine atoms on a disilane backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
155166-08-8 |
|---|---|
分子式 |
C8H18Br4Si2 |
分子量 |
490.01 g/mol |
IUPAC名 |
dibromo-tert-butyl-[dibromo(tert-butyl)silyl]silane |
InChI |
InChI=1S/C8H18Br4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChIキー |
HQSCRVRUAIJFGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si]([Si](C(C)(C)C)(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


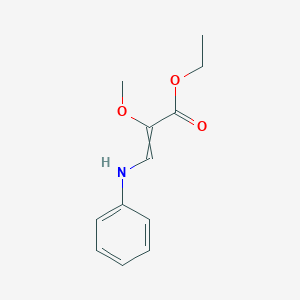

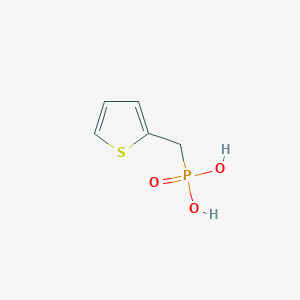

![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
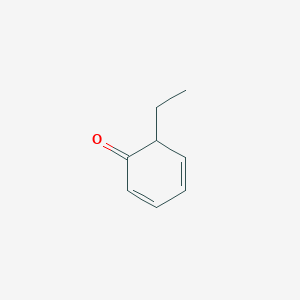
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
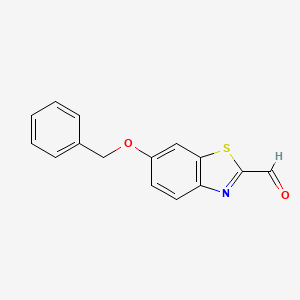
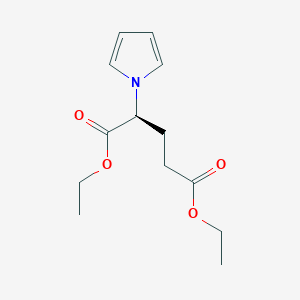
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
